Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate

Catalog No.
S1923475
CAS No.
882739-48-2
M.F
C4H5Cl4NO3S2
M. Wt
321 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochl...

CAS Number

882739-48-2

Product Name

Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate

IUPAC Name

2,2,2-trichloroethyl (NZ)-N-[chloro(methylsulfanyl)methylidene]sulfamate

Molecular Formula

C4H5Cl4NO3S2

Molecular Weight

321 g/mol

InChI

InChI=1S/C4H5Cl4NO3S2/c1-13-3(5)9-14(10,11)12-2-4(6,7)8/h2H2,1H3/b9-3+

InChI Key

NGCLYHLLOXVGSU-YCRREMRBSA-N

SMILES

CSC(=NS(=O)(=O)OCC(Cl)(Cl)Cl)Cl

Canonical SMILES

CSC(=NS(=O)(=O)OCC(Cl)(Cl)Cl)Cl

Isomeric SMILES

CS/C(=N/S(=O)(=O)OCC(Cl)(Cl)Cl)/Cl

Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate is a synthetic compound with the molecular formula C4_4H5_5Cl4_4NO3_3S. This compound belongs to a class of chemicals characterized by the presence of sulfonyl and chloridimidothioate functional groups, which contribute to its unique chemical properties. The structure includes a trichloroethoxy moiety, which enhances its reactivity and potential applications in various fields, including agriculture and pharmaceuticals .

The chemical behavior of methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloridimidothioate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: In aqueous environments, this compound may hydrolyze, releasing chlorinated byproducts and sulfonic acid derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols, forming more complex molecules.

These reactions are crucial for understanding its reactivity and potential transformations in biological systems or industrial processes.

Research into the biological activity of methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate is limited but suggests potential herbicidal properties due to its structural similarities with other sulfur-containing compounds. Such compounds often exhibit toxicity towards specific plant species while being less harmful to others. The chlorinated components may also impart antimicrobial properties, making it a candidate for agricultural applications .

The synthesis of methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate typically involves the following steps:

  • Formation of the Sulfonyl Chloride: The starting material can be a sulfonic acid that is converted to its corresponding sulfonyl chloride using thionyl chloride.
  • Reaction with Chloridimidothioate: The sulfonyl chloride is then reacted with carbonochloridimidothioate under controlled conditions to yield the final product.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain a high-purity compound.

These methods highlight the importance of careful control over reaction conditions to ensure high yields and purity .

Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate has several potential applications:

  • Agricultural Chemicals: Its herbicidal properties make it suitable for use in crop protection products.
  • Pharmaceuticals: The compound may serve as an intermediate in the synthesis of bioactive molecules.
  • Research Reagent: It can be utilized in laboratory settings for studies involving sulfur chemistry or as a reagent in organic synthesis.

The versatility of this compound stems from its unique structure and reactivity patterns.

Interaction studies involving methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate primarily focus on its effects on biological systems and potential environmental impacts. Research indicates that compounds with similar structures can interact with enzymes involved in metabolic pathways in plants and microorganisms. Understanding these interactions is essential for assessing the ecological risks associated with its use in agriculture .

Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate shares structural similarities with various other sulfur-containing compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]carbonodithioimidateC5_5H8_8Cl3_3NO3_3S3_3Contains two methyl groups; potentially different biological activity
Methyl thiosulfateC3_3H6_6O3_3SSimpler structure; used in various biochemical applications
Chlorinated imidothioatesVariesCommonly used as pesticides; varying degrees of toxicity

Uniqueness

Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate is unique due to its specific combination of trichloroethyl and sulfonyl functionalities, which may enhance its efficacy as a herbicide while potentially reducing toxicity to non-target organisms compared to simpler sulfur-containing compounds.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2,2-trichloroethyl (NZ)-N-[chloro(methylsulfanyl)methylidene]sulfamate

Dates

Modify: 2024-04-15

Explore Compound Types